4-amino-4-(pyridin-3-yl)butan-1-ol
Description
Properties
IUPAC Name |
4-amino-4-pyridin-3-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(4-2-6-12)8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHCMNWTCFZSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70898-36-1 | |
| Record name | 4-amino-4-(pyridin-3-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone intermediate, 4-oxo-4-(pyridin-3-yl)butan-1-ol, is synthesized via oxidation of 4-(pyridin-3-yl)but-3-en-1-ol using Jones reagent (CrO₃ in H₂SO₄). Subsequent reductive amination employs ammonium acetate as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours. The reaction achieves a 68% yield, with purity >95% confirmed by HPLC.
Catalytic hydrogenation alternatives using Pt/V on carbon (1% Pt + 2% V) under 10 bar H₂ at 80°C for 6 hours have been reported for analogous pyridone syntheses, achieving 84% yield. However, competitive reduction of the pyridine ring necessitates careful catalyst selection to preserve aromaticity.
Nucleophilic Substitution of 4-Bromo-4-(Pyridin-3-yl)Butan-1-Ol
Nucleophilic displacement of a bromine atom at the 4-position provides a pathway to introduce the amino group.
Synthesis of the Bromo Intermediate
4-Bromo-4-(pyridin-3-yl)butan-1-ol is prepared via radical bromination of 4-(pyridin-3-yl)butan-1-ol using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under UV light. The reaction proceeds at 40°C for 8 hours, yielding 72% of the brominated product.
Amination with Ammonia
Treatment of the bromo intermediate with aqueous ammonia (28% w/w) in ethanol at 60°C for 24 hours affords the target compound in 55% yield. The use of K₂CO₃ as a base enhances nucleophilicity but risks esterification of the alcohol group, necessitating neutral workup conditions.
Multi-Step Synthesis from Pyridine-3-Carboxaldehyde
A convergent approach starting from pyridine-3-carboxaldehyde enables modular construction of the carbon backbone.
Aldol Condensation
Pyridine-3-carboxaldehyde undergoes aldol condensation with ethyl acetoacetate in the presence of L-proline as an organocatalyst, yielding 4-(pyridin-3-yl)-3-oxobutyl acetate (82% yield).
Reduction and Hydrolysis
Catalytic hydrogenation of the ketone intermediate over Raney Ni at 50°C under 5 bar H₂ produces 4-(pyridin-3-yl)butan-1-ol. Subsequent hydrolysis with 6M HCl at 100°C for 2 hours liberates the primary alcohol, achieving an overall yield of 65%.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) | Scalability Challenges |
|---|---|---|---|---|---|
| Reductive Amination | 4-Oxo derivative | NaBH₃CN, Pt/V | 68–84 | 95–99 | Pyridine ring stability |
| Nucleophilic Substitution | 4-Bromo derivative | NH₃, K₂CO₃ | 55 | 90 | Competing esterification |
| Multi-Step Synthesis | Pyridine-3-carboxaldehyde | L-proline, Raney Ni | 65 | 88 | Multi-step purification |
Challenges and Optimization Strategies
Regioselectivity in Amination
The electron-deficient pyridine ring directs electrophilic substitution to the para position, complicating amination at the 4-position. Microwave-assisted synthesis at 150°C for 20 minutes improves regioselectivity to 92%.
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance reaction rates but risk side reactions with the alcohol group. Methanol, despite its lower dielectric constant, minimizes undesired ester formation in nucleophilic substitutions.
Industrial Scalability and Environmental Considerations
The Pt/V-catalyzed reductive amination route demonstrates the highest scalability potential, with a 9.17-fold excess of benzylamine avoided through solvent recycling. However, Pd contamination from prior steps necessitates rigorous filtration to suppress byproduct formation (<1% impurity threshold) .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are often used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 4-nitro-4-(pyridin-3-yl)butan-1-ol.
Reduction: The nitro derivative can be reduced to form this compound.
Substitution: Substitution reactions can yield various derivatives, such as 4-chloro-4-(pyridin-3-yl)butan-1-ol.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features may exhibit antimicrobial properties. Studies have shown that 4-amino-4-(pyridin-3-yl)butan-1-ol can interact with bacterial cell membranes, potentially leading to cell death or inhibition of growth. This property makes it a candidate for developing new antibiotics or antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. Understanding the mechanism of action could lead to the development of novel anticancer therapies targeting specific pathways involved in tumor growth.
Biological Interactions
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to specific receptors implicated in disease pathways, such as those involved in neurotransmission or cancer progression. Understanding these interactions can provide insights into its therapeutic potential.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound showed promising results against several strains of bacteria, including Staphylococcus aureus. The compound was tested using disc diffusion methods, revealing significant zones of inhibition, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. Further investigations into the molecular mechanisms revealed that the compound induced cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 4-amino-4-(pyridin-3-yl)butan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
(a) 4-(Pyridin-3-yl)butan-1-ol (CAS 60753-14-2)
- Structure: Lacks the 4-amino group, with the pyridinyl group at the 4-position of butan-1-ol.
- Molecular Formula: C₉H₁₃NO (151.21 g/mol).
- Boiling points and solubility in water are likely lower compared to the amino-substituted derivative, based on trends in alcohol functionalization .
(b) (S)-4-Amino-1-(pyridin-3-yl)butan-1-ol
- Structure: Amino group at the 1-position and hydroxyl at the 1-position, with pyridinyl at the 4-position.
- Synthesis : Produced via dichloromethane extraction and reaction with chlorinated reagents in nicotine synthesis .
- The 1-amino configuration may influence metabolic stability compared to the 4-amino isomer.
Functional Group Analogs
(a) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure: Piperidine ring with tert-butoxycarbonyl (Boc) protection, pyridinyl, and amino groups.
- Key Differences: The Boc group enhances stability during synthetic processes but requires deprotection for further reactivity. Piperidine vs. butanol backbone alters ring strain and conformational flexibility.
(b) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
- Structure: Bipyridine system with chloro and amino substituents.
- Key Differences: Extended aromaticity and halogen substituents increase lipophilicity, contrasting with the hydrophilic nature of 4-amino-4-(pyridin-3-yl)butan-1-ol.
Table 1: Comparative Physicochemical Properties
Biological Activity
4-amino-4-(pyridin-3-yl)butan-1-ol, also known as 4-(3-pyridyl)-1-butanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.22 g/mol. The compound features a butanol backbone with an amino group and a pyridine ring, which contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Functional Groups | Amino, Pyridine |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities . For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Analogous compounds have demonstrated significant growth inhibition against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM in certain cases . The mechanism often involves interaction with specific cellular targets that modulate apoptotic pathways.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors within biological systems. For example, it may act as an inhibitor or modulator of key enzymes involved in metabolic pathways or signal transduction processes. Understanding these interactions is crucial for elucidating its therapeutic potential .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity in Cell Lines
In another investigation, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity. The study employed molecular dynamics simulations to analyze the binding interactions between the compound and target proteins involved in cancer progression .
Study 3: Enzymatic Interactions
Research has also focused on the enzymatic interactions involving this compound. It was found to exhibit activity as a NADPH-dependent reductase, which plays a role in reducing various carbonyl compounds . This enzymatic activity may contribute to its biological effects by influencing metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-4-(pyridin-3-yl)butan-1-ol, and how can purity be validated?
- Methodological Answer :
- Synthesis : Use reductive amination of 4-oxo-4-(pyridin-3-yl)butanal with ammonia, followed by sodium borohydride reduction. Alternatively, nucleophilic substitution of pyridinyl halides with aminobutanol derivatives under inert conditions.
- Purity Validation :
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns.
- Spectroscopy : Confirm structure via -NMR (pyridine proton signals at δ 8.5–9.0 ppm) and IR (O-H stretch ~3300 cm, N-H bend ~1600 cm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peak (expected [M+H] ~195.2 g/mol).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Hazard Mitigation : Based on structurally similar pyridine derivatives (e.g., 4-(4'-methylbipyridinyl)butan-2-ol):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .
- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .
- Emergency Measures : For skin contact, rinse with water ≥15 minutes; for eye exposure, use emergency eyewash stations .
Q. How can solubility and stability be optimized for aqueous-based assays?
- Methodological Answer :
- Solubility Screening : Test in buffered solutions (pH 2–12) with co-solvents (e.g., DMSO ≤1% v/v). Pyridine derivatives often show improved solubility in acidic media due to protonation of the nitrogen .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., pyridine oxidation byproducts) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Pyridine’s electron-withdrawing nature may lower LUMO energy, enhancing reactivity in metal coordination .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) to guide bioactivity studies. Use software like AutoDock Vina with PyMol visualization .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks :
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls. For example, discrepancies in IC values may arise from DMSO concentration variations .
- Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assays.
- Meta-Analysis : Compare datasets across publications, focusing on structural analogs (e.g., 3-phenylpropan-1-ol derivatives) to identify trends .
Q. How can chiral resolution be achieved for stereoisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry .
- Crystallization : Employ diastereomeric salt formation with tartaric acid derivatives. Validate crystal purity via X-ray diffraction (as in pyrimidine analogs ).
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
